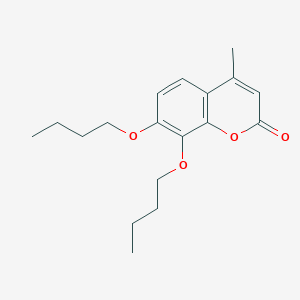![molecular formula C21H27N3OS B284078 N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAC belongs to the class of benzothiophene derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PTAC has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. PTAC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PTAC has been found to have potential applications in the field of drug delivery due to its ability to cross the blood-brain barrier.
Wirkmechanismus
The exact mechanism of action of PTAC is not fully understood, but it is believed to act through multiple pathways. PTAC has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. It has also been found to induce apoptosis in cancer cells, leading to its anti-tumor effects. Additionally, PTAC has been found to inhibit the growth of certain bacteria and fungi, leading to its anti-microbial effects.
Biochemical and Physiological Effects:
PTAC has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, leading to its potential use in the treatment of inflammatory diseases. PTAC has also been found to induce apoptosis in cancer cells, leading to its potential use in cancer therapy. Additionally, PTAC has been found to have neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PTAC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, PTAC has been found to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using PTAC in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, the efficacy of PTAC may vary depending on the specific disease or condition being treated.
Zukünftige Richtungen
There are several future directions for the study of PTAC. Further research is needed to fully understand its mechanism of action and therapeutic potential. Additionally, the potential use of PTAC in drug delivery systems should be investigated. PTAC may also have potential applications in the treatment of other diseases and conditions, such as autoimmune disorders and infectious diseases. Further research is needed to fully explore the potential of PTAC in these areas.
Synthesemethoden
The synthesis of PTAC is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-(piperidin-1-yl)benzaldehyde with pyridine-3-carboxaldehyde in the presence of an acid catalyst to form 3-[piperidin-1-yl(pyridin-3-yl)methyl]benzaldehyde. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the final product, PTAC.
Eigenschaften
Molekularformel |
C21H27N3OS |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C21H27N3OS/c1-15(25)23-21-19(17-9-3-4-10-18(17)26-21)20(16-8-7-11-22-14-16)24-12-5-2-6-13-24/h7-8,11,14,20H,2-6,9-10,12-13H2,1H3,(H,23,25) |
InChI-Schlüssel |
PWNZQDIWJUPQCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCCC4 |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)

![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)